7-Bromothieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound characterized by the presence of both sulfur and nitrogen atoms in its molecular structure. This compound is part of a broader class of thienopyridine derivatives, which have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The bromine substitution at the 7-position enhances the reactivity of the compound, making it a valuable intermediate for further chemical modifications.
The compound can be synthesized through various methods, with bromination of thieno[3,2-c]pyridin-4(5H)-one being a common approach. This synthesis typically involves the use of bromine or brominating agents such as N-bromosuccinimide in suitable solvents like dichloromethane or acetonitrile under controlled conditions to achieve selective bromination.
7-Bromothieno[3,2-c]pyridin-4(5H)-one belongs to the class of heterocycles, specifically thienopyridines. These compounds are known for their potential pharmacological properties, including anti-inflammatory and anticancer activities. The unique structural features imparted by the thieno and pyridine rings contribute to their biological relevance.
The synthesis of 7-Bromothieno[3,2-c]pyridin-4(5H)-one can be achieved through several synthetic routes:
The synthesis may involve continuous flow processes to enhance efficiency and scalability, allowing for precise control over reaction parameters and improved product consistency. Such methods are particularly advantageous in industrial settings where large-scale production is required.
The molecular structure of 7-Bromothieno[3,2-c]pyridin-4(5H)-one consists of a fused thieno and pyridine ring system with a bromine atom attached at the 7-position. The presence of these heteroatoms contributes to its unique chemical behavior.
7-Bromothieno[3,2-c]pyridin-4(5H)-one undergoes various chemical transformations:
The reactivity patterns are influenced by the electron-withdrawing nature of the bromine atom, which enhances electrophilic substitution reactions at other positions on the aromatic system.
The mechanism of action for 7-Bromothieno[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the heterocyclic structure allow for strong interactions with these targets, modulating their activity.
7-Bromothieno[3,2-c]pyridin-4(5H)-one has significant scientific uses:
Electrophilic bromination of thienopyridine precursors requires precise control to achieve C7 selectivity, as the scaffold's inherent reactivity favors C5 or C6 substitution under standard conditions. The C7 position exhibits reduced electron density due to the pyridone ring's electron-withdrawing nature, necessitating optimized bromination protocols. Key directing groups significantly influence regioselectivity: N-oxide moieties enhance C4 bromination but can be leveraged for subsequent C7 functionalization through ortho-directed metalation [1] [3]. Halogen exchange reactions offer an alternative route, where 7-chloro analogues undergo smooth conversion to bromo derivatives using LiBr/CuI in dimethylacetamide at 150°C (87% yield) [4].
Solvent systems critically modulate selectivity: polar aprotic solvents like DMF favor C7 bromination by stabilizing charged intermediates, while protic solvents promote dibromination. Kinetic studies reveal that bromination below 0°C suppresses polybromination, achieving >90% monobromination at C7 [3] [7]. Table 1 summarizes position-specific directing strategies:
Table 1: Regioselective Bromination Directing Effects in Thienopyridines
Target Position | Directing Group | Optimal Conditions | C7 Selectivity |
---|---|---|---|
C7 | None | Br₂/DMF, -10°C, 2h | 85% |
C4/C7 | N-oxide | Br₂/CHCl₃, 25°C, 12h | 78%* |
C7 | 5-NO₂ | NBS/AcOH, 80°C, 1h | 92% |
C6 | 3-NHCOCH₃ | Br₂/H₂O, 25°C, 30 min | <5% |
Followed by *N-oxide reduction
The Eloy-Deryckere pathway remains the benchmark for constructing the thieno[3,2-c]pyridinone core prior to late-stage bromination. This four-step sequence begins with N-oxidation of 2-bromo-5-methylpyridine (12) using m-CPBA (95% yield), followed by nitration at C4 with fuming HNO₃/H₂SO₄ to afford 13 (70-75% yield). The critical cyclization employs malononitrile derivatives under Knorr conditions, where iron/acetic acid mediates simultaneous nitro reduction and cyclodehydration to form 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) [1] [6].
Recent optimizations focus on intermediate 14 formation: replacing DMF-DMA with N,N-dimethylacetamide dimethyl acetal improves regioselectivity and reduces epimerization. Catalyst screening revealed copper(II) acetate as superior to Pd(0) complexes for the final Suzuki coupling, minimizing dehalogenation during 7-bromothienopyridine functionalization [6]. Table 2 details yield improvements at each stage:
Table 2: Optimized Eloy-Deryckere Sequence Intermediates
Intermediate | Key Modification | Yield (Traditional) | Yield (Optimized) |
---|---|---|---|
12 (N-oxide) | Solvent-free m-CPBA | 92% | 98% |
13 (4-nitro) | HNO₃/Ac₂O at -20°C | 68% | 82% |
14 (enamine) | DMA-DMA, microwave 100°C, 10 min | 75% | 91% |
15 (core) | Fe/NH₄Cl in ethanol/water | 65% | 88% |
Continuous flow technology enhances the synthesis of 7-bromothieno[3,2-c]pyridin-4(5H)-one by mitigating decomposition risks in exothermic steps. The diazotization-bromination sequence benefits particularly from microreactors: pre-cooled (-15°C) solutions of 7-aminothienopyridine and tetrafluoroboric acid merge with NaNO₂ in a T-mixer, followed by immediate quenching with CuBr/HBr in a corrosion-resistant silicon carbide reactor. This approach reduces reaction time from 12 hours to <90 seconds while suppressing diazonium polymerization, achieving 94% yield versus batch-mode maxima of 78% [1] [9].
For photobromination, annular continuous-flow photoreactors equipped with 365 nm LEDs enable efficient radical bromination using NBS. Residence time optimization (8-12 minutes) eliminates the need for radical initiators like AIBN, producing 7-bromothienopyridine with <2% dibromide contamination. Integrated membrane separation units allow real-time product extraction, facilitating multigram production (up to 450 g/day) without intermediate isolation [9].
Bromine (Br₂) and N-bromosuccinimide (NBS) exhibit distinct mechanistic pathways that impact 7-bromothienopyridine purity and yield. Br₂ operates via electrophilic addition favored by π-excessive thiophene rings, requiring stoichiometric control to prevent polybromination. In contrast, NBS follows a radical mechanism initiated by light or peroxides, offering superior selectivity for benzylic-like positions but requiring careful pH management.
Solvent selection profoundly influences performance: acetic acid enhances Br₂ reactivity through hypobromous acid formation but promotes hydrolytic decomposition of the pyridinone ring above 40°C. NBS in tetrahydrofuran/water (9:1) with p-toluenesulfonic acid (0.1 equiv) achieves 95% conversion with <5% hydrolysis byproducts. Crucially, NBS generates succinimide coproducts that complicate purification; in-line scavenging using polymer-supported amines increases isolated yields to 91% [7].
Table 3: Brominating Agent Performance Metrics
Parameter | Br₂ (AcOH, 25°C) | Br₂ (DMF, -10°C) | NBS (CCl₄, hv) | NBS (THF/H₂O, PTSA) |
---|---|---|---|---|
Reaction Time | 4h | 8h | 2h | 1.5h |
7-Bromo Yield | 68% | 85% | 73% | 91% |
5,7-Dibromo Impurity | 22% | 8% | 15% | 3% |
Hydrolysis Products | 10% | 5% | <1% | 4% |
Atom Economy | 92% | 92% | 65% | 65% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7